molecular formula C16H15N3O3S2 B2702676 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 896683-70-8

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B2702676
CAS No.: 896683-70-8
M. Wt: 361.43
InChI Key: MZEIQROGOFLDMF-UHFFFAOYSA-N
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Description

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves the reaction of 1,2,4-benzothiadiazine-1,1-dioxide derivatives with appropriate acylating agents. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide apart from similar compounds is its specific substitution pattern, which can influence its pharmacological activity and chemical reactivity. The presence of the 3-methylphenyl group, for example, may enhance its binding affinity to certain molecular targets or alter its metabolic stability .

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-11-5-4-6-12(9-11)17-15(20)10-23-16-18-13-7-2-3-8-14(13)24(21,22)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEIQROGOFLDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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